molecular formula C11H9ClF2O2 B13313295 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B13313295
M. Wt: 246.64 g/mol
InChI Key: AERKNQIJELJUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a 2-chlorophenyl group and two fluorine atoms

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the cyclobutane ring . This reaction typically uses palladium catalysts and boron reagents, which provide mild and functional group-tolerant conditions .

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClF2O2

Molecular Weight

246.64 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H9ClF2O2/c12-8-4-2-1-3-7(8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)

InChI Key

AERKNQIJELJUFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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